3-Bromo-4-chlorobenzenesulfonyl chloride
Overview
Description
3-Bromo-4-chlorobenzenesulfonyl chloride is an aryl sulfonyl chloride derivative . It has a molecular formula of C6H3BrCl2O2S and a molecular weight of 289.96 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrCl2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 4°C in sealed storage, away from moisture .Scientific Research Applications
Bromide as a Tracer in Environmental Studies
Bromide, a component of 3-Bromo-4-chlorobenzenesulfonyl chloride, is widely used as a tracer in environmental studies to understand water and chemical transport in soil and rock. This is due to its relative non-reactivity with soil and rock constituents and its low background concentrations in the environment. A colorimetric microwell method has been developed for determining bromide concentrations, showcasing its application in environmental monitoring and research (Lepore & Barak, 2009).
Synthesis and Biological Screening
The chemical structure of this compound suggests its potential utility in the synthesis of various derivatives for biological applications. For instance, derivatives of 4-chlorobenzenesulfonyl chloride have been synthesized and assessed for their biological potential against gram-negative and gram-positive bacteria, as well as their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. These compounds exhibited moderate to good activities, indicating the potential of related compounds like this compound in medicinal chemistry and drug discovery (Aziz‐ur‐Rehman et al., 2014).
Catalytic Applications in Organic Synthesis
The reactivity of halogenated benzenesulfonyl chlorides, including those similar to this compound, has been explored in catalytic reactions. Specifically, these compounds have been used in Pd-catalysed direct arylation of heteroaromatics, demonstrating their utility in synthesizing bi(hetero)aryls with potential applications in pharmaceuticals and materials science. The process allows for the retention of halogen groups, which could be further functionalized (Skhiri et al., 2015).
Environmental Impact and Degradation Studies
The presence of bromine and chlorine in environmental pollutants has prompted studies into their impact and methods for their degradation. For example, research into the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis provides insights into the environmental mitigation of halogenated compounds. Such studies are relevant for understanding the fate and treatment of halogenated compounds like this compound in the environment (Yang et al., 2015).
Safety and Hazards
3-Bromo-4-chlorobenzenesulfonyl chloride is classified as dangerous with hazard statements H314 (causes severe skin burns and eye damage) and precautionary statements including P260 (do not breathe dust/fume/gas/mist/vapours/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and others .
Mechanism of Action
Target of Action
Similar compounds are known to react at the benzylic position .
Mode of Action
3-Bromo-4-chlorobenzenesulfonyl chloride: likely interacts with its targets through a free radical reaction . This involves the compound losing a hydrogen atom at the benzylic position, which can be resonance stabilized .
Biochemical Pathways
Similar compounds are known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds are known to be used as activating agents in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution .
Action Environment
It’s known that the compound should be stored in a combustible solids storage class .
Properties
IUPAC Name |
3-bromo-4-chlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKUMWHMHLMVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195201-10-6 | |
Record name | 3-bromo-4-chlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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